molecular formula C19H19NOS B11763333 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11763333
M. Wt: 309.4 g/mol
InChI Key: TUQSLXKESRTRLZ-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrrolidin-1-ylmethylbenzoyl Intermediate: This step involves the reaction of pyrrolidine with benzoyl chloride under basic conditions to form the pyrrolidin-1-ylmethylbenzoyl intermediate.

    Introduction of Thiobenzaldehyde Moiety: The intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzoyl and thiobenzaldehyde moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzoyl and thiobenzaldehyde moieties can participate in various biochemical pathways. These interactions can lead to modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)benzoic acid
  • 4-(Pyrrolidin-1-ylmethyl)benzoylbenzonitrile
  • Pyrrolidin-2-one derivatives

Uniqueness

4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both a pyrrolidine ring and a thiobenzaldehyde moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

4-[2-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(16-9-7-15(14-22)8-10-16)18-6-2-1-5-17(18)13-20-11-3-4-12-20/h1-2,5-10,14H,3-4,11-13H2

InChI Key

TUQSLXKESRTRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

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